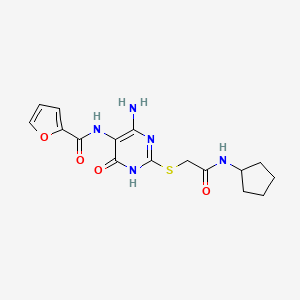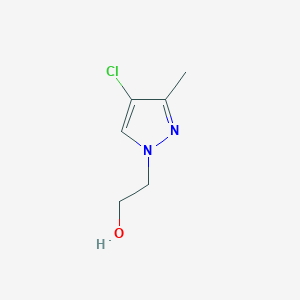
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study. In
科学研究应用
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been studied for its potential use as a chemical probe in biological research. This compound can be used to selectively target and study specific proteins and enzymes, providing valuable insights into their function and activity.
作用机制
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. This compound has been shown to selectively target certain enzymes involved in cellular processes such as DNA replication and protein synthesis. By inhibiting these enzymes, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol can disrupt cellular function and potentially lead to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol can have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol in lab experiments is its selectivity for certain enzymes and proteins. This compound can be used to selectively target specific cellular processes, providing valuable insights into their function and activity. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cells, and care must be taken when handling and working with this compound. Additionally, the mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are many potential future directions for research on 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol. One area of interest is in the development of new drugs and therapies based on the structure and properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol, which may lead to new insights into cellular processes and potential therapeutic targets. Finally, there is potential for this compound to be used as a chemical probe in biological research, providing valuable insights into the function and activity of specific proteins and enzymes.
合成方法
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is isolated through filtration and purification techniques. The yield of this reaction can vary depending on the specific conditions used, but typically ranges from 50-80%.
属性
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-5-6(7)4-9(8-5)2-3-10/h4,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGXZCBKSJEOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


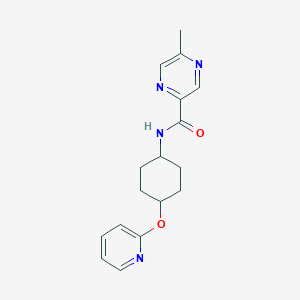
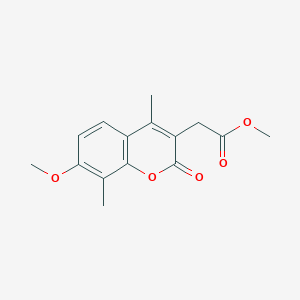


![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
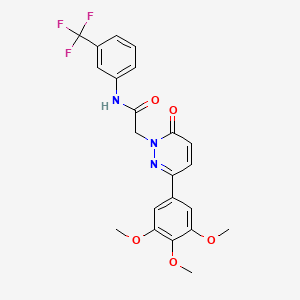
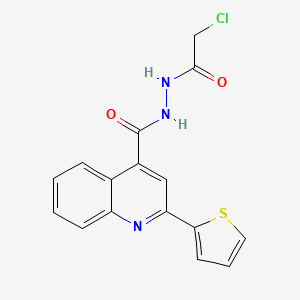
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)
